(2S)-2-(3,4-dichlorophenyl)piperazine

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

(2S)-2-(3,4-dichlorophenyl)piperazine (CAS 188788-24-1) is a chiral heterocyclic compound belonging to the 2-arylpiperazine class. It features a piperazine core with a 3,4-dichlorophenyl substituent at the 2-position in the (S)-configuration, giving it a molecular formula of C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 188788-24-1
Cat. No. B14154929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3,4-dichlorophenyl)piperazine
CAS188788-24-1
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1
InChIKeyPUJZPGUYDJGSAC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(3,4-Dichlorophenyl)piperazine (CAS 188788-24-1): Chiral Piperazine Building Block for Asymmetric Synthesis and Medicinal Chemistry


(2S)-2-(3,4-dichlorophenyl)piperazine (CAS 188788-24-1) is a chiral heterocyclic compound belonging to the 2-arylpiperazine class . It features a piperazine core with a 3,4-dichlorophenyl substituent at the 2-position in the (S)-configuration, giving it a molecular formula of C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol . This compound is primarily utilized as a chiral building block or intermediate in medicinal chemistry, where the defined stereochemistry is critical for downstream pharmacological activity [1].

Why Racemic or (R)-Isomer Substitution Fails for (2S)-2-(3,4-Dichlorophenyl)piperazine


In chiral drug discovery, substituting a specific enantiomer with its racemate or opposite isomer can lead to significant differences in pharmacological profile, including potency, selectivity, and toxicity [1]. For a 2-arylpiperazine scaffold like (2S)-2-(3,4-dichlorophenyl)piperazine, the stereochemistry at the 2-position directly influences the three-dimensional orientation of the pharmacophore, which is critical for target binding [2]. Using the racemic 2-(3,4-dichlorophenyl)piperazine (CAS 185110-06-9) or the (2R)-enantiomer (CAS 188788-24-1) introduces a 50% or 100% undesired isomer, respectively, which can act as an impurity, exhibit different off-target effects, or compromise the efficacy of the final active pharmaceutical ingredient (API) [3].

Quantitative Differentiation Evidence for (2S)-2-(3,4-Dichlorophenyl)piperazine (CAS 188788-24-1)


Defined (S)-Configuration vs. Racemic Mixture: A Fundamental Difference in Pharmacophore Assembly

The (2S)-enantiomer, (2S)-2-(3,4-dichlorophenyl)piperazine, provides a single, defined stereoisomer with 100% enantiomeric excess (ee), in contrast to the racemic mixture (CAS 185110-06-9) which is a 1:1 mixture of (R) and (S) enantiomers . In a drug discovery context, the use of a single enantiomer is mandated by regulatory guidelines to ensure a consistent pharmacological profile [1]. The racemate introduces 50% of the (R)-isomer, which can be considered an impurity with potentially antagonistic or toxic effects.

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

Potential for Differential Biological Activity: (S)- vs. (R)-Enantiomer

While direct head-to-head biological data for this specific compound is absent from public literature, the established principle of stereoselective receptor interaction dictates that the (S) and (R) enantiomers of 2-arylpiperazines can exhibit distinct binding affinities and activities at targets like GPCRs [1]. For structurally related CNS-active piperazines, the pharmacological activity often resides in a single enantiomer (eutomer), while the other (distomer) may be inactive or produce different effects [2].

Enantioselectivity Receptor Binding Pharmacology

Chiral Purity as a Key Specification: Eliminating the Risks of Racemic Synthesis

The (2S)-enantiomer is typically supplied with a defined enantiomeric purity specification (e.g., ≥98% ee), whereas commercial samples of the racemate are specified only for chemical purity [1]. This difference is critical when the compound is used as an intermediate for a chiral API, where the final drug's chiral purity directly correlates with that of the starting material [2]. The presence of 2% of the opposite enantiomer in an intermediate can translate to a 2% chiral impurity in the drug substance, which must be controlled to within strict limits (e.g., ≤0.15% per ICH Q3A guidelines for unidentified impurities).

Chiral Synthesis Intermediate Quality Control

Key Application Scenarios for (2S)-2-(3,4-Dichlorophenyl)piperazine (CAS 188788-24-1)


Asymmetric Synthesis of a Lead Compound with a Defined (S)-Configuration

A medicinal chemistry team requires a chiral building block to synthesize a specific (S)-enantiomer of a drug candidate. Using (2S)-2-(3,4-dichlorophenyl)piperazine ensures the absolute stereochemistry is fixed early in the synthesis. This avoids a late-stage chiral separation, which is often inefficient and costly, and is the scenario supported by the fundamental requirement for defined chirality in API synthesis [1].

Chiral Probe in Structure-Activity Relationship (SAR) Studies

To understand the importance of the 2-position chirality on target binding, a team would procure both the (2S)- and (2R)-enantiomers. Testing each individually reveals the eutomer/distomer relationship. Using only the racemate would mask any enantioselectivity and produce ambiguous data, a critical consideration for rational drug design [2].

Preparation of a Chiral Pool Intermediate for Multiple Analogues

In a lead optimization program, the (2S)-enantiomer serves as a master chiral intermediate. By derivatizing the piperazine nitrogens, a library of diverse analogues all retaining the (S)-configuration can be generated. This strategy, common in patent literature for piperazine-based therapeutics [3], guarantees a homochiral library, simplifying SAR interpretation.

Regulatory-Compliant Starting Material for a Chiral API

For a compound entering preclinical development, the starting material's chiral integrity is paramount. Procuring the (2S)-enantiomer with a certified enantiomeric purity establishes a clear impurity control strategy from the first GMP step, aligning with ICH Q3A guidelines on chiral impurities in new drug substances [4].

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